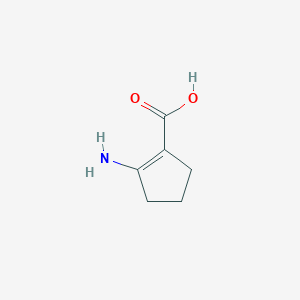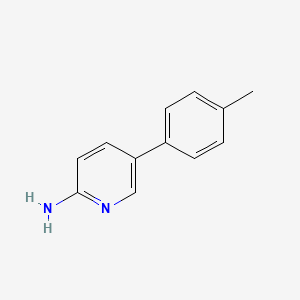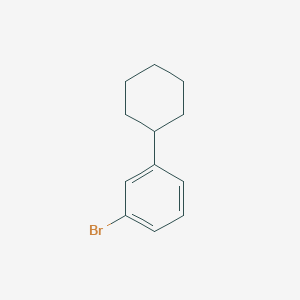
2-Aminocyclopent-1-enecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminocyclopent-1-enecarboxylic acid (2-ACPCA) is an important organic compound that has been studied extensively in the scientific community. It is a cyclic amide that has been used in a variety of applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. 2-ACPCA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied for its potential as an anti-fungal agent.
科学的研究の応用
Neurotransmitter Receptor Research
2-Aminocyclopent-1-enecarboxylic acid: is utilized in the study of GABA (Gamma-Aminobutyric Acid) receptors , which are pivotal for inhibitory neurotransmission in the central nervous system. This compound serves as a scaffold for developing antagonists of ionotropic receptors . For instance, modifications of this molecule have led to the creation of selective potent GABA C receptor antagonists that enhance learning and memory in animal models .
Medicinal Chemistry
In medicinal chemistry, 2-Aminocyclopent-1-enecarboxylic acid derivatives are explored for their potential as therapeutic agents. The compound’s structure allows for the addition of various substituents, creating analogs with different pharmacological profiles. These analogs can act as antagonists at specific receptor subtypes, offering opportunities for targeted drug development .
Cognitive Function Enhancement
Research into cognitive enhancement has identified derivatives of 2-Aminocyclopent-1-enecarboxylic acid as candidates for improving memory and learning capabilities. By acting on specific GABA receptor subtypes, these compounds can modulate neurotransmitter activity in ways that positively affect cognitive processes .
Neuropharmacology
In neuropharmacology, the study of 2-Aminocyclopent-1-enecarboxylic acid and its derivatives aids in understanding the balance between neuronal inhibition and excitation. This balance is crucial for normal brain function, and disruptions can lead to neurological disorders. The compound’s role in receptor modulation makes it a valuable tool for dissecting the complexities of neuronal communication .
Receptor Binding Studies
2-Aminocyclopent-1-enecarboxylic acid: is instrumental in receptor binding studies, particularly for the GABA A receptor. Researchers use this compound to investigate the binding affinities of various analogs, which helps in mapping the receptor’s active sites and understanding the mechanics of ligand-receptor interactions .
Synaptic Function Analysis
The compound is also used in analyzing synaptic functions, especially in identifying the distribution and role of GABA-inhibitory synapses within the central nervous system. Through its antagonistic properties, researchers can probe the function of GABA and its widespread influence across different brain regions .
Chemical Synthesis
In chemical synthesis, 2-Aminocyclopent-1-enecarboxylic acid provides a versatile starting point for creating a wide array of structurally diverse agents. These agents can be tailored to interact with various ionotropic receptors, expanding the toolkit available for neuroscientific research .
Pharmacodynamics
Finally, the study of 2-Aminocyclopent-1-enecarboxylic acid contributes to the field of pharmacodynamics by offering insights into how drugs affect the body, particularly in the context of receptor antagonism and the resultant physiological responses. This knowledge is crucial for designing drugs with desired effects and minimal side effects .
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Aminocyclopent-1-enecarboxylic acid is the GABA receptors, specifically the GABAA and GABAC receptors . These receptors play a crucial role in the central nervous system as they mediate the inhibitory effects of GABA, the predominant inhibitory neurotransmitter .
Mode of Action
2-Aminocyclopent-1-enecarboxylic acid: interacts with its targets, the GABA receptors, in a specific manner. It acts as an antagonist, meaning it blocks the action of GABA on these receptors . This interaction results in a decrease in the inhibitory effects of GABA, leading to an increase in neuronal excitation .
Biochemical Pathways
The action of 2-Aminocyclopent-1-enecarboxylic acid primarily affects the GABAergic pathway. By antagonizing the GABA receptors, it disrupts the normal inhibitory function of GABA in the central nervous system . The downstream effects of this disruption can lead to increased neuronal activity and potentially convulsions .
Result of Action
The molecular and cellular effects of 2-Aminocyclopent-1-enecarboxylic acid ’s action primarily involve an increase in neuronal excitation due to the reduction in GABA’s inhibitory effects . This can potentially lead to convulsions, as mentioned earlier .
特性
IUPAC Name |
2-aminocyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENBFOXBSLDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593805 |
Source


|
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773099-73-3 |
Source


|
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)


![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

